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molecular formula C15H12N2O B8688915 4-(Pyridin-4-ylmethyl)isoquinolin-1(2H)-one CAS No. 258851-18-2

4-(Pyridin-4-ylmethyl)isoquinolin-1(2H)-one

Cat. No. B8688915
M. Wt: 236.27 g/mol
InChI Key: MLRYGAFYBJRQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608071B2

Procedure details

In the presence of 5×40 g of Raney nickel (added at intervals), 163 g (617 mmol) of 2-[(1-cyano-2-(pyridin-4-yl)-vinyl]-benzoic acid methyl ester are hydrogenated in 3 liters of THF at 40° C. for 90 hours. The reaction mixture is filtered, and the filtrate is concentrated by evaporation and crystallised from acetonitrile/ethyl acetate (→title compound). Further product can be obtained from the mother liquor by chromatography (SiO2; ethyl acetate→acetone): m.p. 189-190° C.; FAB-MS: (M+H)+=237; 1H NMR (DMSO-d6) 11.27 (sb, HN), 8.45 (d, 2H), 8.23 (d, 1H), 7.65 (t, 1H), 7.48 (m, 2H), 7.27 (d, 2H), 7.18 (s, 1H), 4.05 (s, 2H); Anal. calc. (Cl5H12N2O.0.05 H2O) C 75.96%, H 5.14%, N 11.81%; found C 75.8%, H 5.2%, N 11.9%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-[
Quantity
163 g
Type
reactant
Reaction Step Two
Name
(1-cyano-2-(pyridin-4-yl)-vinyl]-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
catalyst
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]([C:18]#[N:19])=[CH:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1.O>[Ni].C1COCC1>[N:15]1[CH:16]=[CH:17][C:12]([CH2:11][C:10]2[C:5]3[C:4](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:3](=[O:2])[NH:19][CH:18]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
2-[
Quantity
163 g
Type
reactant
Smiles
Name
(1-cyano-2-(pyridin-4-yl)-vinyl]-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C(=CC1=CC=NC=C1)C#N)=O
Name
Quantity
40 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
3 L
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
crystallised from acetonitrile/ethyl acetate (→title compound)
CUSTOM
Type
CUSTOM
Details
Further product can be obtained from the mother liquor by chromatography (SiO2; ethyl acetate→acetone)

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)CC1=CNC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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